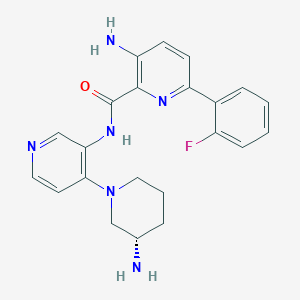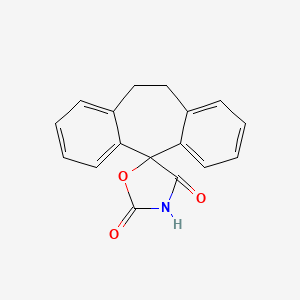![molecular formula C8H6BrN3O B13976696 8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization to Form Pyrido[4,3-d]pyrimidine: The final step involves the cyclization of the intermediate compounds to form the pyrido[4,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with azide or cyano groups replacing the bromine atom.
科学的研究の応用
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
類似化合物との比較
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other similar compounds in the pyrido[4,3-d]pyrimidine family, such as:
6-Methyl-pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.
6-Bromo-8-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one: The positions of the bromine and methyl groups are reversed, leading to variations in chemical and biological properties.
特性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
8-bromo-6-methylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H6BrN3O/c1-12-3-6(9)7-5(8(12)13)2-10-4-11-7/h2-4H,1H3 |
InChIキー |
HFKAHDKAPASWQV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=NC=NC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)






